molecular formula C₁₁H₂₃NO B1159395 3-[(Dimethylamino)methyl]2-octanone

3-[(Dimethylamino)methyl]2-octanone

Cat. No.: B1159395
M. Wt: 185.31
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methyl]2-octanone is a tertiary amine-functionalized ketone with the molecular formula C11H23NO. Its structure features a dimethylamino group attached to a methyl substituent at the 3-position of a 2-octanone backbone. The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic or acid-base reactions.

Properties

Molecular Formula

C₁₁H₂₃NO

Molecular Weight

185.31

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-[(Dimethylamino)methyl]2-octanone and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polar Solvents)
3-[(Dimethylamino)methyl]2-octanone C11H23NO 185.31 220–240 High in ethanol, acetone
4-(Dimethylamino)butan-2-one C6H13NO 115.18 190–200 Moderate in water, methanol
3-(Dimethylamino)propiophenone C11H15NO 177.25 250–265 Low in water, high in DMSO

Key Findings:

Reactivity: The dimethylamino group in 3-[(Dimethylamino)methyl]2-octanone facilitates base-catalyzed reactions, similar to 4-(Dimethylamino)butan-2-one. However, its longer alkyl chain reduces volatility compared to shorter-chain analogs. Unlike 3-(Dimethylamino)propiophenone, which contains an aromatic ring, 3-[(Dimethylamino)methyl]2-octanone lacks conjugation, leading to reduced stability in acidic conditions.

Solubility: The compound’s solubility in polar aprotic solvents (e.g., acetone) exceeds that of aromatic analogs like 3-(Dimethylamino)propiophenone due to the absence of hydrophobic aromatic rings.

Applications: While 3-[(Dimethylamino)methyl]2-octanone is less studied than its indole-based counterparts (as in ), its structural simplicity makes it a versatile intermediate for synthesizing surfactants or chiral amines.

Limitations of Available Data

Further experimental studies are required to validate its pharmacokinetic and thermodynamic properties.

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